3-[2-(Benzylamino)ethoxy]phenol
Description
3-[2-(Benzylamino)ethoxy]phenol (IUPAC name: 3-[2-(benzylamino)ethoxy]phenol) is a phenolic derivative with a molecular formula of C₁₅H₁₇NO₂ and a molecular weight of 243.306 g/mol . It features a benzylamine group linked via an ethoxy spacer to a phenolic hydroxyl group. Key physicochemical properties include:
- Hydrogen bond donors: 2 (phenolic -OH and secondary amine -NH)
- Hydrogen bond acceptors: 3 (ether oxygen, phenolic oxygen, and amine lone pair)
- LogP (XlogP): 2.6, indicating moderate lipophilicity .
This compound has been studied in the context of receptor interactions, particularly as a ligand for G protein-coupled receptors (GPCRs) such as the D₃ dopamine receptor .
Properties
CAS No. |
129689-29-8 |
|---|---|
Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
3-[2-(benzylamino)ethoxy]phenol |
InChI |
InChI=1S/C15H17NO2/c17-14-7-4-8-15(11-14)18-10-9-16-12-13-5-2-1-3-6-13/h1-8,11,16-17H,9-10,12H2 |
InChI Key |
VBTFJGYCISLKEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCCOC2=CC=CC(=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Benzylamino)ethoxy]phenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol and benzylamine as the primary starting materials.
Etherification: Phenol undergoes etherification with 2-chloroethanol to form 2-(ethoxy)phenol.
Amination: The 2-(ethoxy)phenol is then reacted with benzylamine under basic conditions to introduce the benzylamino group, resulting in the formation of 3-[2-(Benzylamino)ethoxy]phenol.
Industrial Production Methods
In an industrial setting, the production of 3-[2-(Benzylamino)ethoxy]phenol may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully chosen to enhance the efficiency of the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Benzylamino)ethoxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The benzylamino group can be reduced to form primary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
3-[2-(Benzylamino)ethoxy]phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-[2-(Benzylamino)ethoxy]phenol exerts its effects depends on its interaction with molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the benzylamino group can interact with receptors or enzymes. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
4-(E)-[2-(Benzylamino)phenylimino)methyl-2]ethoxy phenol (4BPM2EP)
- Structure : A Schiff base derivative with an imine group replacing the ethoxy-linked benzylamine.
- Key Differences: Enhanced conjugation due to the imine group, leading to distinct UV-Vis absorption profiles (solvent-dependent electronic transitions observed via TD-DFT) . Higher polarity due to the imine functionality, reducing logP compared to 3-[2-(Benzylamino)ethoxy]phenol.
2-[2-(Benzylamino)ethoxy]ethanol
- Structure: Similar ethoxy-benzylamine backbone but with a terminal hydroxyl group instead of a phenolic ring.
- Key Differences :
Benzamide, 2-ethoxy-N-(3-hydroxyphenyl)
- Structure: Benzamide group replaces the benzylamine, linked via ethoxy to a phenolic ring.
- Key Differences: Hydrogen bonding: Reduced H-bond donors (1 vs. 2) due to the amide group. Molecular weight: 257.285 g/mol, slightly higher than 3-[2-(Benzylamino)ethoxy]phenol . Potential differences in GPCR selectivity due to altered hydrogen-bonding patterns.
2-Fluorophenol and 2-Methoxyethanol
- Simpler Analogues: 2-Fluorophenol: Lacks the ethoxy-benzylamine chain, resulting in lower molecular weight (112.10 g/mol) and logP (~1.3) . 2-Methoxyethanol: A non-phenolic analogue with a methoxy group, used as a solvent; significantly lower molecular weight (76.09 g/mol) and logP (-0.77) .
Data Table: Comparative Analysis
*Estimated based on structural analogs.
Research Findings and Implications
- Synthetic Routes: The synthesis of 3-[2-(Benzylamino)ethoxy]phenol derivatives often involves protection-deprotection strategies (e.g., trifluoroacetamide protection of amines) and phosphitylation for nucleotide conjugation .
- Biological Relevance: While 3-[2-(Benzylamino)ethoxy]phenol is linked to GPCRs, its Schiff base analog (4BPM2EP) shows promise in optical materials due to its conjugated system .
- Solubility and Bioavailability: Ethoxy-linked benzylamine derivatives generally exhibit moderate solubility in polar solvents (e.g., DMSO, ethanol), making them suitable for pharmacological studies .
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